molecular formula C11H15N B1367531 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline CAS No. 20364-30-1

2,2-Dimethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B1367531
CAS No.: 20364-30-1
M. Wt: 161.24 g/mol
InChI Key: YJVRDLFDNAGZBT-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1,2,3,4-tetrahydroquinoline (C₁₁H₁₅N, molecular weight 161.24 g/mol) is a substituted tetrahydroquinoline (THQ) derivative characterized by two methyl groups at the 2-position of the partially saturated quinoline ring. This structural modification enhances steric hindrance and lipophilicity, influencing its chemical reactivity and biological interactions. THQ derivatives are pivotal in medicinal chemistry, serving as scaffolds for pharmaceuticals, agrochemicals, and dyes .

Properties

IUPAC Name

2,2-dimethyl-3,4-dihydro-1H-quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-11(2)8-7-9-5-3-4-6-10(9)12-11/h3-6,12H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJVRDLFDNAGZBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=CC=CC=C2N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90542207
Record name 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90542207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20364-30-1
Record name 1,2,3,4-Tetrahydro-2,2-dimethylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20364-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90542207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors. One common method is the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroquinoline ring system . The reaction conditions often include heating the mixture to around 100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The product is typically purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it to more saturated derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Neuroprotective Properties

Research indicates that derivatives of tetrahydroquinoline, including 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline, exhibit significant neuroprotective effects. These compounds have been studied for their potential in treating neurodegenerative diseases such as Alzheimer's Disease (AD). They demonstrate properties such as:

  • Antioxidative Effects : They help mitigate oxidative stress in neuronal cells.
  • Anti-inflammatory Activity : These compounds can reduce inflammation in the brain, which is a contributing factor in neurodegeneration.
  • Calcium Homeostasis Regulation : They play a role in maintaining calcium ion balance within neurons, preventing excitotoxicity that can lead to cell death .

Antimicrobial Activity

This compound has shown promise as an antimicrobial agent. Its structural similarity to other known antimicrobial compounds suggests potential efficacy against various bacterial strains. This aspect is particularly relevant in the context of increasing antibiotic resistance.

Photophysical Properties

The compound has been utilized in the synthesis of novel dyes with enhanced photophysical properties. For instance:

  • Coumarin Dyes : this compound derivatives have been incorporated into coumarin dyes that emit across the visible spectrum. These dyes are characterized by large Stokes shifts and high brightness, making them suitable for applications in fluorescence microscopy and imaging techniques .

Additive Manufacturing and Biomaterials

The compound is also being explored for applications in additive manufacturing and as biomaterials due to its favorable chemical properties. It can be used to create materials with specific mechanical and thermal characteristics suitable for various engineering applications .

Neuroprotective Effects in Alzheimer's Models

A study investigating the effects of tetrahydroquinoline derivatives on AD models demonstrated significant reductions in disease severity. The research highlighted the compound's ability to modulate neuroinflammatory pathways and improve cognitive function in experimental setups .

Development of Photostable Dyes

Research focused on synthesizing photostable coumarin dyes with this compound fragments showed that these new compounds exhibited superior performance in optical applications compared to traditional dyes. The findings suggest potential for use in advanced imaging techniques like STED microscopy .

Summary Table of Key Properties and Applications

Application AreaKey PropertiesPotential Uses
Medicinal ChemistryNeuroprotective; anti-inflammatory; antioxidativeAlzheimer's treatment; antimicrobial agents
Materials SciencePhotophysical stability; dye synthesisImaging technologies; additive manufacturing
Biological ResearchInteraction studies with biological targetsDrug development; therapeutic applications

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Tetrahydroquinoline Derivatives

Structural Variations and Substituent Effects

The biological and physicochemical properties of THQ derivatives are highly dependent on substituent type, position, and number. Key structural analogs include:

Compound Name Substituents Molecular Formula Key Features
1,2,3,4-Tetrahydroquinoline (THQ) None (parent compound) C₉H₁₁N Baseline structure; used in synthesis of complex derivatives
2-Methyl-5-hydroxy-THQ 2-methyl, 5-hydroxy C₁₀H₁₃NO Analgesic activity (1/8 potency of morphine)
6-Methyl-THQ 6-methyl C₁₀H₁₃N Detected in microbial volatile organic compounds
3,4-Diaryl-THQ (e.g., 3,4-diaryl-5,7-dimethoxy-THQ) 3,4-diaryl, 5,7-dimethoxy C₂₄H₂₅NO₂ Anticancer activity; synthesized via Grignard reagent addition
1-(2-Hydroxyethyl)-2,2,4,7-tetramethyl-THQ 2,2,4,7-tetramethyl, 1-(2-hydroxyethyl) C₁₅H₂₃NO High steric bulk; potential applications in specialty chemicals
2,2-Dimethyl-THQ (Target Compound) 2,2-dimethyl C₁₁H₁₅N Enhanced lipophilicity; used as a secondary amine intermediate

Key Observations :

  • Positional Effects : Substituents at the 2-position (e.g., 2,2-dimethyl) improve metabolic stability compared to unsubstituted THQ .
  • Bioactivity : Analgesic activity in 2-methyl-5-hydroxy-THQ highlights the importance of hydroxyl groups in receptor binding .
  • Synthetic Flexibility : 3,4-Diaryl-THQ derivatives demonstrate the utility of Grignard reactions for introducing aromatic moieties .
Reduction of Quinolines
  • Parent THQ: Catalytic hydrogenation of quinoline over palladium/charcoal yields THQ in high efficiency .
Functionalization Strategies
  • 3,4-Diaryl-THQ: Achieved by reacting 3-aryl-5,7-dimethoxy-2,3-dihydroquinolin-4-ones with Grignard reagents .
  • Phosphonic Acid Derivatives: 1,2,3,4-Tetrahydroquinoline-2-phosphonic acid synthesized from quinolinone with 74% yield, showcasing superior efficiency compared to lactam-based routes .

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : Methyl groups at the 2-position may slow oxidative metabolism compared to unsubstituted THQ .
  • Toxicity: Limited data, but secondary amines (e.g., 2,2-Dimethyl-THQ) may require careful handling due to reactivity .

Biological Activity

2,2-Dimethyl-1,2,3,4-tetrahydroquinoline (DMTQ) is an organic compound belonging to the class of tetrahydroquinolines, recognized for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of DMTQ, including its mechanisms of action, structural characteristics, and relevant research findings.

Chemical Structure and Properties

DMTQ has the molecular formula C₁₀H₁₃N and features a bicyclic structure with two methyl groups at the 2-position. This unique substitution pattern enhances its stability and may influence its interactions with biological targets.

Property Details
Molecular FormulaC₁₀H₁₃N
Structure TypeTetrahydroquinoline
Key FeaturesTwo methyl groups at 2-position
StabilityEnhanced due to structural features

DMTQ's biological activity is primarily attributed to its ability to interact with various enzymes and receptors. The compound is believed to modulate enzyme activity, influencing pathways related to cell proliferation and apoptosis. However, detailed studies on the specific mechanisms remain limited.

Potential Mechanisms:

  • Enzyme Inhibition : DMTQ may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Binding : The compound can bind to receptors that regulate cellular signaling pathways.
  • Antioxidant Activity : Preliminary studies suggest that DMTQ may exhibit antioxidant properties.

Anticancer Properties

Research indicates that DMTQ shows promise as an antitumor agent . It has been evaluated for its effectiveness against various cancer cell lines, demonstrating significant cytotoxic effects. The structural features of DMTQ allow it to effectively target cancer cells while sparing normal cells.

Antimicrobial Activity

DMTQ has also been investigated for its antimicrobial properties . Studies have shown that it possesses activity against a range of pathogens, making it a candidate for further development in treating infectious diseases.

Neuroprotective Effects

Emerging evidence suggests that DMTQ may have neuroprotective effects. Its ability to modulate neurotransmitter systems could position it as a potential therapeutic agent for neurodegenerative disorders.

Case Studies and Research Findings

Several studies have highlighted the biological activities of DMTQ:

  • Antitumor Activity Study : A study conducted on various cancer cell lines demonstrated that DMTQ significantly inhibited cell growth and induced apoptosis in a dose-dependent manner .
  • Antimicrobial Evaluation : Research evaluating the antimicrobial efficacy of DMTQ found it to be effective against both Gram-positive and Gram-negative bacteria .
  • Neuroprotective Assessment : Preliminary studies indicated that DMTQ could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in treating neurodegenerative diseases .

Synthesis and Chemical Reactions

The synthesis of DMTQ typically involves multi-step reactions that can be optimized for yield and purity. Common synthetic routes include:

  • Three-component cascade reactions , involving 2-alkenyl anilines, aldehydes, and ethyl cyanoacetate.
  • Oxidation reactions , which can yield quinoline derivatives from DMTQ .

Q & A

Q. What are common synthetic methodologies for preparing 2,2-dimethyl-1,2,3,4-tetrahydroquinoline derivatives?

Synthetic routes include:

  • Tandem acylation/Nazarov cyclization for fused indole alkaloids like bruceolline E, yielding cyclopenta[b]indole derivatives .
  • Epichlorohydrin-mediated cyclization with aromatic amines, forming tetrahydroquinoline cores via electrophilic attack and intramolecular cyclization .
  • Chiral 3,4-epoxy alcohol cyclization using trifluoroacetic acid, producing stereospecific tetrahydroquinoline derivatives . Method selection depends on substituent complexity and functional group compatibility.

Q. What analytical techniques are critical for structural confirmation of synthesized tetrahydroquinoline derivatives?

Key methods include:

  • X-ray crystallography to resolve stereochemistry and hydrogen-bonding networks (e.g., bruceolline E crystal structure) .
  • NMR spectroscopy for functional group and regiochemical analysis .
  • HPLC purity assays to validate compound integrity (>98% purity thresholds) .

Q. How are tetrahydroquinoline derivatives applied in pharmacological research?

They serve as scaffolds for:

  • PPARα/γ agonists , with QSAR models guiding substituent optimization for receptor binding .
  • Neuronal nitric oxide synthase (nNOS) inhibitors , where alkylamino modifications enhance oral bioavailability and reduce hERG channel inhibition .

Advanced Research Questions

Q. What catalytic systems enable efficient dehydrogenation of tetrahydroquinolines to quinolones?

  • Fe-ISAS/CN catalysts achieve 100% conversion and selectivity in dehydrogenation, outperforming Fe nanoparticles (Fe-NPs/CN) and maintaining 82% activity after five cycles .
  • Catalytic efficiency is attributed to atomically dispersed Fe sites, confirmed by HAADF-STEM and EXAFS analysis .

Q. How can enantioselective synthesis of 3,4-cis-tetrahydroquinolines be achieved?

  • Cationic Pd(II)-catalyzed cyclization of N-tosyl-aniline tethered allenyl aldehydes with arylboronic acids yields products with >90% enantiomeric excess (ee) and diastereoselectivity .

Q. What computational strategies optimize tetrahydroquinoline-based PPAR agonists?

  • QSAR modeling using 18 derivatives identifies key molecular descriptors (e.g., hydrophobicity, electronic effects) that correlate with PPARα/γ agonistic activity. Substituents at the 4,4-dimethyl position enhance dual receptor activation .

Q. How do structural modifications improve pharmacokinetic properties of nNOS inhibitors?

  • Introducing alkylamino groups at the 1-position of the tetrahydroquinoline scaffold increases oral bioavailability from 18% to 60% and eliminates hERG inhibition (IC50 >30 μM) .

Q. What safety considerations are critical for handling tetrahydroquinoline derivatives in the lab?

  • Derivatives like 6-bromo-1,2,3,4-tetrahydroquinoline require precautions against inhalation, skin contact, and ingestion .
  • Non-hazardous classifications (e.g., 2,2,4,6,8-pentamethyl derivatives) still necessitate standard lab safety protocols .

Methodological Insights

Q. How are bifunctional tetrahydroquinoline derivatives synthesized?

  • Double cyclization of N,N'-di(3-chloro-2-hydroxypropyl)-diaminobenzene precursors forms condensed tetrahydroquinoline rings via intramolecular electrophilic attack .

Q. What role do selenium dioxide (SeO2) and TBAF play in tetrahydroquinoline synthesis?

  • SeO2 oxidizes α-diketones in cyclopenta[b]indole derivatives .
  • TBAF facilitates deprotection in THF-mediated reactions, yielding high-purity products (97% yield) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dimethyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
2,2-Dimethyl-1,2,3,4-tetrahydroquinoline

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